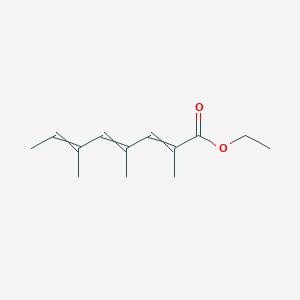
Ethyl 2,4,6-trimethylocta-2,4,6-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4,6-trimethylocta-2,4,6-trienoate is an organic compound characterized by its unique structure, which includes three conjugated double bonds and three methyl groups attached to an octa-2,4,6-trienoate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4,6-trimethylocta-2,4,6-trienoate can be achieved through several methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the product. Other methods include the use of Wittig olefination and Horner-Wadsworth-Emmons reactions, although these may have limitations in terms of selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pd-catalyzed cross-coupling reactions due to their efficiency and high yield. The use of advanced catalytic systems and optimized reaction conditions ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: Ethyl 2,4,6-trimethylocta-2,4,6-trienoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alkanes or alcohols.
科学的研究の応用
Ethyl 2,4,6-trimethylocta-2,4,6-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
作用機序
The mechanism of action of ethyl 2,4,6-trimethylocta-2,4,6-trienoate involves its interaction with various molecular targets and pathways. The conjugated double bonds allow for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activities.
類似化合物との比較
- Ethyl 2,4,6-trimethylheptanoate
- Ethyl 2,4,6-trimethylhexanoate
- Ethyl 2,4,6-trimethylpentanoate
Comparison: Ethyl 2,4,6-trimethylocta-2,4,6-trienoate is unique due to its three conjugated double bonds, which are not present in the similar compounds listed above
特性
CAS番号 |
102103-77-5 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
ethyl 2,4,6-trimethylocta-2,4,6-trienoate |
InChI |
InChI=1S/C13H20O2/c1-6-10(3)8-11(4)9-12(5)13(14)15-7-2/h6,8-9H,7H2,1-5H3 |
InChIキー |
PRPMAUVDRNJQPN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC(=CC(=CC)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
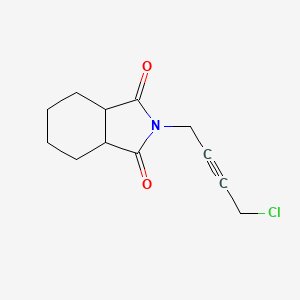

![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
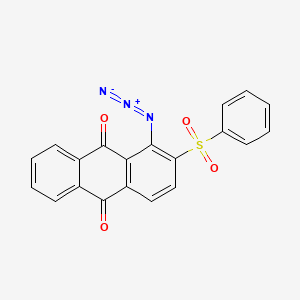
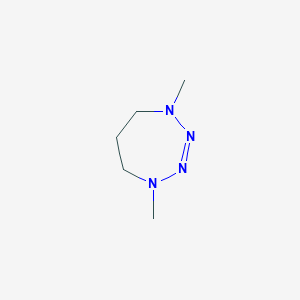
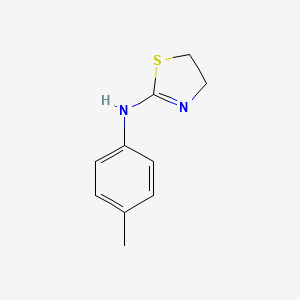

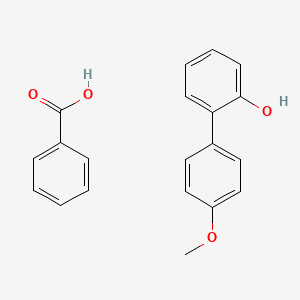
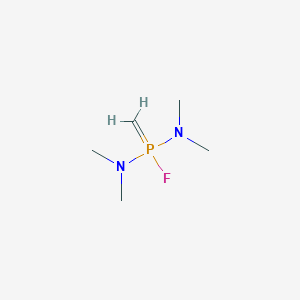
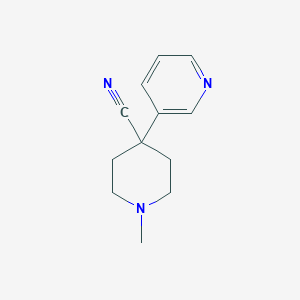
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
